2-Chloro-1,3-cyclopentadiene
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Overview
Description
2-Chloro-1,3-cyclopentadiene is an organochlorine compound with the molecular formula C5H5Cl. It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted cyclopentadiene derivatives.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: It can be oxidized to form chlorinated cyclopentenones or reduced to yield cyclopentadiene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Addition: Diels-Alder reactions typically require heat or a catalyst to proceed efficiently.
Major Products
Substitution: Substituted cyclopentadienes.
Addition: Cycloaddition products.
Oxidation: Chlorinated cyclopentenones.
Scientific Research Applications
2-Chloro-1,3-cyclopentadiene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-cyclopentadiene in chemical reactions involves the reactivity of the chlorine atom and the conjugated diene system. The chlorine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the chlorine substitution.
2-Bromo-1,3-cyclopentadiene: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1,3-cyclopentadiene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Chloro-1,3-cyclopentadiene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution and addition reactions .
Properties
CAS No. |
117273-18-4 |
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Molecular Formula |
C5H5Cl |
Molecular Weight |
100.54 g/mol |
IUPAC Name |
2-chlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1,3-4H,2H2 |
InChI Key |
LJEOEPPSGGLCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1)Cl |
Origin of Product |
United States |
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